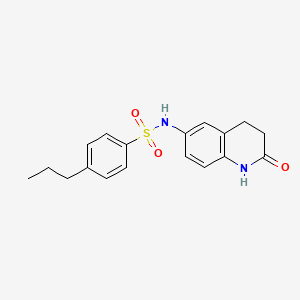

![molecular formula C11H15NO3 B2908862 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester CAS No. 162427-15-8](/img/structure/B2908862.png)

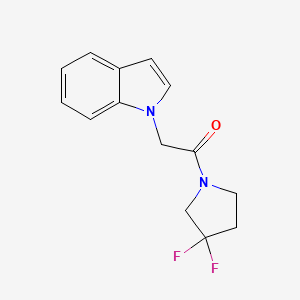

2-Azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester

Descripción general

Descripción

2-Azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester, or 2-Azabicycloheptene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester, is a heterocyclic compound with a bicyclic structure. It is a derivative of azabicycloheptene, a cyclic organic compound with seven carbon atoms and two nitrogen atoms in a ring. 2-Azabicycloheptene-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester has been studied for its potential applications in synthetic organic chemistry, materials science, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis of Carbocyclic Nucleosides

This compound is a key intermediate in the synthesis of carbocyclic nucleosides, such as (–)-carbovir , which is an antiviral drug used to treat HIV. The enantiomers of the lactam are obtained through biotransformation processes using whole cell catalysts .

Spectroscopy Studies

The compound and its monohydrated complex have been investigated in a supersonic jet by Fourier transform microwave spectroscopy, which helps in understanding its structural properties .

Palladium-Catalyzed Reactions

It is used in palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which are valuable for building a library of bridged aza-bicyclic structures .

Skeletal Rearrangement Studies

The compound undergoes stereospecific rearrangement to form 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones, which are important for developing novel organic compounds .

Commercial Production

Due to its importance in synthesizing commercially pertinent compounds, it is produced at metric tons scale in the industry .

Electrophilic Reactions

It reacts with various electrophilic reagents to give addition products and can form polyfunctionalised bicyclic systems when reacted with specific reagents like m-chloroperoxybenzoic acid (MCPBA) .

Propiedades

IUPAC Name |

tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIZWJGHIYDHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2908781.png)

![4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2908785.png)

![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2908788.png)

![N-allyl-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2908790.png)

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2908791.png)

![[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride](/img/structure/B2908794.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2908796.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2908798.png)